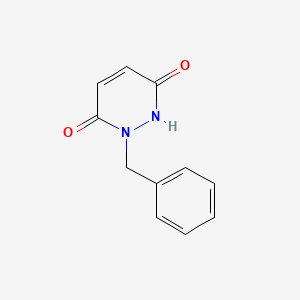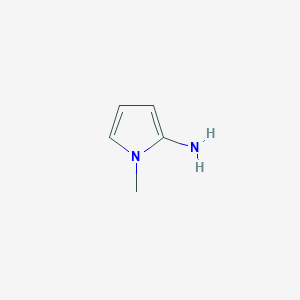
1-Methyl-1H-pyrrol-2-amine
Descripción general
Descripción
“1-Methyl-1H-pyrrol-2-amine” is a chemical compound with the molecular formula C6H10N2 . It is used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .
Synthesis Analysis
The synthesis of pyrrole derivatives like “this compound” involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H, 13C NMR, and UV-Vis spectrometry can be used to analyze the structural properties of the molecule .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used to prepare Cu (II) and Co (II) metal complexes . It can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular formula is C6H10N2 and it has an average mass of 110.157 Da .
Aplicaciones Científicas De Investigación
Novel Routes to Pyrroles
- A study by Friedrich et al. (2002) explored the cyclization of 2-(acylmethylene)propanediol diacetates under acidic conditions to create furans, which when reacted with primary amines under palladium catalysis, yield 1,2,4-trisubstituted pyrroles. This process demonstrates an innovative route to pyrroles, a significant class of compounds in medicinal and synthetic chemistry (Friedrich, Wächtler, & Meijere, 2002).
Supramolecular Structures
- Yin and Li (2006) developed hexagonal and grid supramolecular structures from the self-assembly of pyrrole-2-carboxylates. This discovery of a robust supramolecular synthon of the pyrrole-2-carbonyl dimer could have significant implications in crystal engineering, showcasing the structural versatility and potential application of pyrrole derivatives (Yin & Li, 2006).
Synthesis of Polysubstituted Pyrroles
- Attanasi et al. (2011) reported a synthesis method for polysubstituted pyrroles through a one-pot three-component reaction. This approach, which is catalyst- and solvent-free, offers an efficient and practical method for producing diverse polysubstituted pyrroles, highlighting the adaptability of pyrrole synthesis techniques (Attanasi, Favi, Mantellini, Moscatelli, & Santeusanio, 2011).
Green Organic Synthesis
- Sun et al. (2014) developed a green organic reaction for synthesizing 1H-pyrrol-3(2H)-ones from primary amines and 1,3-diketones. This method is notable for its environmental friendliness and regioselectivity, offering a sustainable approach to synthesizing pyrrole derivatives (Sun, Li, Zhang, & Wang, 2014).
Chiral Pyrrole Derivatives
- Jefford et al. (1996) demonstrated the synthesis of chiral 1-(1H-pyrrole) derivatives using a method that minimizes racemization. This work contributes to the field of asymmetric synthesis, offering a pathway to chiral pyrrole derivatives important in medicinal chemistry (Jefford, Van Der Naide, & Sienkiewicz, 1996).
Safety and Hazards
The safety data sheet for a similar compound, Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-, suggests that it is combustible and recommends keeping it away from heat, sparks, open flames, and hot surfaces . It also suggests wearing protective gloves, clothing, eye protection, and face protection when handling the compound .
Direcciones Futuras
The future directions for “1-Methyl-1H-pyrrol-2-amine” could involve exploring its potential biological activities and therapeutic applications. For instance, pyrrole-containing compounds are known for their diverse therapeutic response profile, and many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .
Propiedades
IUPAC Name |
1-methylpyrrol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7-4-2-3-5(7)6/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUNKWDORORNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587372 | |
| Record name | 1-Methyl-1H-pyrrol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173853-66-2 | |
| Record name | 1-Methyl-1H-pyrrol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



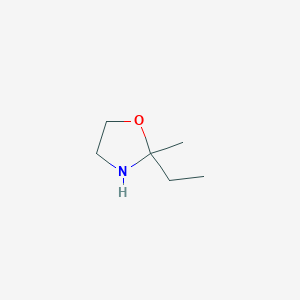
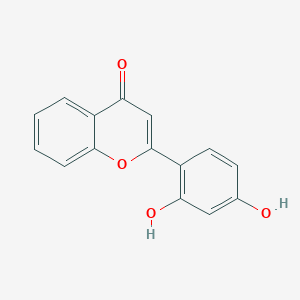


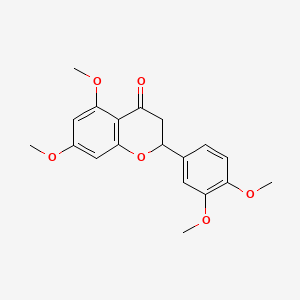
![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)
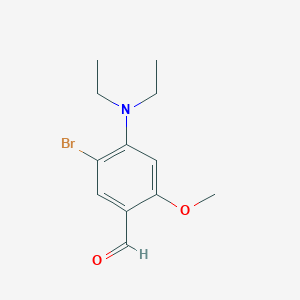



![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)
![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)
